Pentamidine-d4 Dihydrochloride: A Comprehensive Technical Guide on Chemical Properties, Analytical Applications, and Mechanistic Insights
Pentamidine-d4 Dihydrochloride: A Comprehensive Technical Guide on Chemical Properties, Analytical Applications, and Mechanistic Insights
Executive Summary
In the landscape of bioanalytical chemistry and drug development, the precise quantification of therapeutic agents in complex biological matrices is paramount. Pentamidine, a broad-spectrum antimicrobial agent used against Pneumocystis jirovecii, Trypanosoma brucei, and Leishmania species, presents unique pharmacokinetic challenges due to its high tissue distribution and protein binding[1].
To overcome these analytical hurdles, Pentamidine-d4 dihydrochloride (CAS: 1276197-32-0) was developed as a stable isotope-labeled internal standard (IS)[2],[3]. As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals with a deep dive into the chemical properties, mechanistic pathways, and self-validating analytical methodologies associated with Pentamidine-d4 2HCl.
Chemical and Physical Properties
Pentamidine-d4 dihydrochloride is the deuterium-labeled analog of pentamidine dihydrochloride. The substitution of four hydrogen atoms with deuterium at the 1,1,5,5-positions of the pentane linker is a deliberate structural choice.
The Causality of Deuterium Placement: The carbon-deuterium (C-D) bond possesses a lower zero-point energy compared to the carbon-hydrogen (C-H) bond, making it significantly stronger (the kinetic isotope effect). By labeling the aliphatic carbon chain rather than the highly reactive amidine nitrogens, researchers ensure that the deuterium atoms do not undergo rapid hydrogen-deuterium exchange (HDX) when exposed to protic solvents or biological fluids. This guarantees a stable +4 Da mass shift during mass spectrometry, eliminating isotopic overlap with the native drug[2],[3].
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters of Pentamidine-d4 2HCl[2],,[3]:
| Property | Value |
| Chemical Name | Pentamidine-d4 2HCl (pentane-1,1,5,5-d4) |
| CAS Number | 1276197-32-0 |
| Molecular Formula | C19H22D4Cl2N4O2 |
| Molecular Weight | 417.37 g/mol |
| Monoisotopic Mass | 416.168 g/mol |
| Topological Polar Surface Area | 118 Ų |
| Purity | > 95% (Typically ≥99 atom % D) |
| Storage Conditions | 2°C to 8°C (Sealed, protected from light) |
Mechanism of Action: The Parent Compound
While Pentamidine-d4 2HCl is primarily utilized as an analytical standard, understanding the pharmacodynamics of the parent compound is essential for researchers designing efficacy or toxicity assays. Pentamidine operates via a multi-targeted mechanism that disrupts critical cellular functions in both protozoal pathogens and human tumor cells.
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DNA Minor Groove Binding: Pentamidine features positively charged amidinium ions that are electrostatically drawn to the negatively charged phosphate backbone of DNA. It selectively binds to the minor groove at adenine-thymine (AT)-rich regions (runs of 5 or more AT base pairs), forming cross-links that halt DNA replication[1],[4].
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Topoisomerase II Inhibition: The drug inhibits type II topoisomerase enzymes in the mitochondria of parasites, resulting in a broken, unreadable mitochondrial genome (kinetoplast DNA) and subsequent energy depletion[1],[5].
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PRL Phosphatase Inhibition: Emerging oncological research identifies pentamidine as a potent and selective inhibitor of Phosphatase of Regenerating Liver (PRL) and protein tyrosine phosphatases (PTPases), giving it significant anti-tumor potential[6],[3].
Pentamidine multi-target mechanism of action leading to cell death.
Analytical Applications: LC-MS/MS Methodology
In pharmacokinetic (PK) studies, quantifying pentamidine in plasma or bronchoalveolar lavage fluid is notoriously difficult. The molecule is highly polar and basic, leading to severe matrix effects (ion suppression) in the mass spectrometer.
The Causality of the IS: By spiking the sample with Pentamidine-d4 2HCl, the internal standard co-elutes exactly with the native drug during chromatography. Any matrix components that suppress the ionization of the native drug will equally suppress the d4-variant. By measuring the ratio of their signals rather than absolute abundance, the matrix effect is mathematically canceled out, ensuring absolute quantitative accuracy.
Self-Validating Protocol: Plasma Quantification
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It strictly requires the parallel processing of "Blank" and "Zero" samples to continuously prove the absence of systemic contamination.
Step 1: Matrix Aliquoting & IS Spiking
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Action: Transfer 50 µL of plasma into a microcentrifuge tube. Add 10 µL of Pentamidine-d4 2HCl working solution (e.g., 500 ng/mL).
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Causality: Spiking the IS at the very first step ensures that any volumetric losses, degradation, or adsorption to plasticware during subsequent extraction steps apply equally to both the analyte and the IS, preserving the quantitative ratio.
Step 2: Protein Precipitation (PPT)
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Action: Add 150 µL of acidified acetonitrile (containing 0.1% formic acid) to the sample. Vortex vigorously for 2 minutes.
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Causality: Pentamidine binds strongly to plasma proteins. The acidic environment disrupts these ionic protein-drug interactions, releasing the drug into the solvent. The high organic content simultaneously denatures and precipitates the proteins.
Step 3: Centrifugation & Isolation
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Action: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an LC vial.
Step 4: Chromatographic Separation
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Action: Inject 5 µL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
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Causality: Because pentamidine is highly polar, traditional reversed-phase (C18) columns fail to retain it, causing it to elute in the void volume alongside signal-suppressing salts. HILIC provides superior retention for polar diamidines, separating them from the matrix front.
Step 5: Self-Validation & MRM Detection
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Validation Check 1 (The Blank): Run a matrix sample with no drug and no IS. This validates that there are no endogenous plasma lipids sharing the same Multiple Reaction Monitoring (MRM) transitions.
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Validation Check 2 (The Zero): Run a matrix sample spiked only with Pentamidine-d4 IS. This validates that the IS is isotopically pure and does not contain unlabelled pentamidine impurities (isotopic cross-talk).
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Detection: Monitor the native pentamidine transition (e.g., m/z 341 → 120) and the Pentamidine-d4 transition (e.g., m/z 345 → 124).
Self-validating LC-MS/MS workflow using Pentamidine-d4 IS.
Conclusion
Pentamidine-d4 dihydrochloride (CAS: 1276197-32-0) is an indispensable tool for bioanalytical scientists. By leveraging the kinetic isotope effect of its deuterium labels, it provides unparalleled stability and accuracy as an internal standard. When paired with self-validating extraction protocols and HILIC-MS/MS methodologies, researchers can confidently map the complex pharmacokinetics of pentamidine, paving the way for optimized dosing regimens in the treatment of severe parasitic and fungal infections, as well as emerging oncological applications.
References
1.[1] Pentamidine - Wikipedia: Mechanism of action | Source: wikipedia.org | URL:1 2.[4] Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? | Source: amegroups.org | URL:4 3.[2] Pentamidine-d4 2HCl (pentane-1,1,5,5-d4) - Guidechem | Source: guidechem.com | URL:2 4.[6] PRL inhibitor | MedChemExpress (MCE) Life Science Reagents | Source: medchemexpress.com | URL:6 5.[5] What is the mechanism of Pentamidine Isethionate? | Source: patsnap.com | URL:5 6. Pentamidine-d4 2HC | CAS 1276197-32-0 | Cat No KL-05-00176 - Kaaris Lab | Source: kaarislabs.com | URL: 7.[3] Pentamidine-d4 dihydrochloride (MP-601205-d4(dihydrochloride)) | Stable Isotope | Source: medchemexpress.com | URL:3
Sources
- 1. Pentamidine - Wikipedia [en.wikipedia.org]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pentamidine: a drug to consider re-purposing in the targeted treatment of multi-drug resistant bacterial infections? - Bean - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 5. What is the mechanism of Pentamidine Isethionate? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
